Bienvenue dans la boutique en ligne BenchChem!

3-Bromo-5-isopropyl-1,2,4-oxadiazole

Lipophilicity Drug Design Physicochemical Property

3-Bromo-5-isopropyl-1,2,4-oxadiazole (CAS 121562-07-0) is a heterocyclic building block featuring a bromine substituent at the 3-position and an isopropyl group at the 5-position of the 1,2,4-oxadiazole ring. It has a molecular formula of C₅H₇BrN₂O and a molecular weight of 191.03 g/mol.

Molecular Formula C5H7BrN2O
Molecular Weight 191.03 g/mol
CAS No. 121562-07-0
Cat. No. B169267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-isopropyl-1,2,4-oxadiazole
CAS121562-07-0
Molecular FormulaC5H7BrN2O
Molecular Weight191.03 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=NO1)Br
InChIInChI=1S/C5H7BrN2O/c1-3(2)4-7-5(6)8-9-4/h3H,1-2H3
InChIKeyWIDCHCHGUKABLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-isopropyl-1,2,4-oxadiazole (121562-07-0): Procurement and Technical Baseline


3-Bromo-5-isopropyl-1,2,4-oxadiazole (CAS 121562-07-0) is a heterocyclic building block featuring a bromine substituent at the 3-position and an isopropyl group at the 5-position of the 1,2,4-oxadiazole ring [1]. It has a molecular formula of C₅H₇BrN₂O and a molecular weight of 191.03 g/mol . The compound is available from multiple vendors in purities ranging from 95% to 98% .

Why Generic Substitution is Not Advisable for 3-Bromo-5-isopropyl-1,2,4-oxadiazole (121562-07-0)


Within the 3-bromo-1,2,4-oxadiazole series, the 5-position substituent dictates key physicochemical properties that directly impact reactivity and downstream application suitability. Simple substitution with analogs like 3-bromo-5-cyclopropyl-1,2,4-oxadiazole (CAS 121562-08-1) or 5-benzyl-3-bromo-1,2,4-oxadiazole (CAS 121562-10-5) alters lipophilicity, steric bulk, and metabolic stability in ways that cannot be assumed to be functionally equivalent . The following quantitative evidence illustrates specific dimensions where 3-bromo-5-isopropyl-1,2,4-oxadiazole exhibits measurable differentiation.

Quantitative Differentiation Evidence for 3-Bromo-5-isopropyl-1,2,4-oxadiazole (121562-07-0) vs. Analogs


LogP Comparison: 3-Bromo-5-isopropyl-1,2,4-oxadiazole vs. 3-Bromo-5-cyclopropyl Analog

The isopropyl substituent confers lower lipophilicity compared to the cyclopropyl analog, which is a critical parameter for predicting membrane permeability and metabolic stability in drug discovery programs .

Lipophilicity Drug Design Physicochemical Property

Molecular Weight and Steric Differentiation: 3-Bromo-5-isopropyl-1,2,4-oxadiazole vs. Benzyl Analog

The isopropyl group provides a significantly lower molecular weight and reduced steric bulk compared to the 5-benzyl analog, which can be advantageous in fragment-based drug discovery where maintaining a low molecular weight is paramount .

Steric Bulk Molecular Weight Fragment-Based Drug Design

Procurement Availability and Purity Grade: 3-Bromo-5-isopropyl-1,2,4-oxadiazole

3-Bromo-5-isopropyl-1,2,4-oxadiazole is readily available from multiple vendors with a standard purity specification of 95%, and a higher purity grade (≥98%) is also accessible for applications requiring enhanced purity . This contrasts with some analogs, such as the cyclopropyl variant, which may have more limited commercial availability or require custom synthesis .

Procurement Purity Vendor Availability

Optimal Application Scenarios for 3-Bromo-5-isopropyl-1,2,4-oxadiazole (121562-07-0) Based on Differentiated Properties


Fragment-Based Drug Discovery Libraries

With a molecular weight of 191.03 g/mol and a logP of 1.57, this compound fits within typical fragment library parameters (MW <300 Da, logP <3), making it a suitable core for hit identification campaigns . Its commercial availability in 95-98% purity further supports high-throughput screening applications.

Synthesis of Lead-like Molecules Requiring Moderate Lipophilicity

The isopropyl group provides a balance of steric bulk and lipophilicity that is often desirable for oral bioavailability. The lower logP compared to the cyclopropyl analog (ΔLogP = -0.13) suggests potentially improved aqueous solubility, a key consideration in lead optimization .

Agrochemical Intermediate Development

The compound is cited as an intermediate for pesticides and rubber additives . Its structural features allow for further functionalization via cross-coupling reactions at the bromine site, enabling the construction of diverse agrochemical candidates.

Medicinal Chemistry Scaffold for Kinase or GPCR Targets

1,2,4-Oxadiazoles are known pharmacophores in kinase inhibitors and GPCR modulators. The specific substitution pattern of this compound provides a defined vector for SAR exploration, with the bromine handle enabling late-stage diversification .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-5-isopropyl-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.